molecular formula C11H10ClN3 B1453295 6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine CAS No. 169286-83-3

6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine

Cat. No.: B1453295
CAS No.: 169286-83-3
M. Wt: 219.67 g/mol
InChI Key: OTEWKDZPCPCAOI-UHFFFAOYSA-N
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Description

6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine typically involves the reaction of 6-chloropyrimidine with 3-methylaniline. One common method is the nucleophilic aromatic substitution reaction, where the chlorine atom on the pyrimidine ring is replaced by the amino group of 3-methylaniline . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit higher potency or selectivity towards certain biological targets .

Properties

IUPAC Name

6-chloro-N-(3-methylphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-8-3-2-4-9(5-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEWKDZPCPCAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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